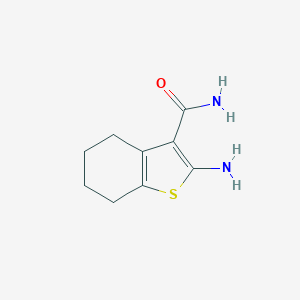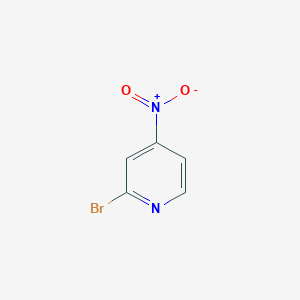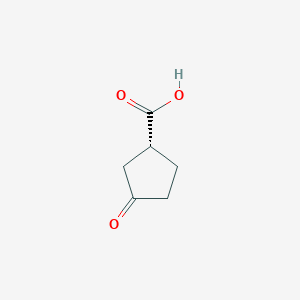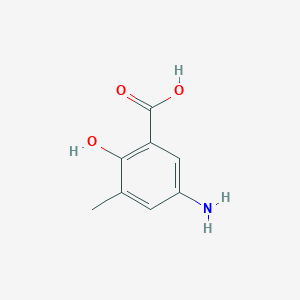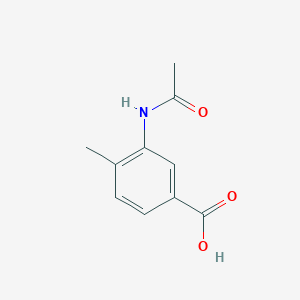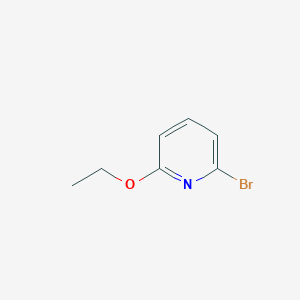
2-Bromo-6-ethoxypyridine
概要
説明
2-Bromo-6-ethoxypyridine is a chemical compound with the molecular formula C7H8BrNO . It has an average mass of 202.048 Da and a monoisotopic mass of 200.978912 Da . It is a useful research chemical .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-2-pyridinyl ethyl ether . The InChI code is 1S/C7H8BrNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 224.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.2±3.0 kJ/mol, and the flash point is 89.6±21.8 °C . The compound has an index of refraction of 1.534, a molar refractivity of 43.3±0.3 cm3, and a molar volume of 139.4±3.0 cm3 .科学的研究の応用
Chemical Reactions and Synthesis
2-Bromo-6-ethoxypyridine is involved in various chemical reactions and synthetic processes. For example, it undergoes transformations when heated with hydrochloric acid, forming 6-chloro-2-hydroxypyridine and corresponding dihydroxypyridines (Hertog & Bruyn, 2010). Additionally, its reaction with lithium piperidide in piperidine has been explored, leading to the substitution of substituents by the piperidino group without rearrangements (Plas, Hijwegen & Hertog, 2010).
Mechanistic Studies
Studies on this compound have contributed to understanding the mechanisms of various chemical reactions. For instance, its reaction with potassium amide in liquid ammonia suggests the involvement of pyridyne intermediates in rearrangements and amination processes (Pieterse & Hertog, 2010).
Solvent Effects on Reactivity
Research also includes the study of solvent effects on the reactivity of this compound and similar compounds. The polarity of the solvent was found to accelerate substitution processes observed in these reactions (Hertog & Jouwersma, 1953).
Gas-Phase Decomposition Kinetics
A significant application is in the study of gas-phase elimination kinetics, where the reaction mechanism of 2-ethoxypyridine, a related compound, was explored using density functional methods (Márquez, Córdova & Chuchani, 2012).
Multicomponent Chemistry
This compound has been identified as a valuable reagent in multicomponent chemistry, demonstrating its utility in synthetic applications such as the efficient synthesis of complex molecules (van der Heijden, Jong, Ruijter & Orru, 2016).
特性
IUPAC Name |
2-bromo-6-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYDOTUNXZKLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360870 | |
| Record name | 2-Bromo-6-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4645-11-8 | |
| Record name | 2-Bromo-6-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 2-bromo-6-ethoxypyridine with potassium amide in liquid ammonia?
A: While this compound primarily undergoes an addition-elimination reaction with potassium amide in liquid ammonia to yield 2-amino-6-ethoxypyridine, a significant portion of the reaction proceeds through an unusual pathway. This pathway involves a ring transformation, resulting in the formation of 4-amino-2-methylpyrimidine. [, ]
Q2: Does the presence of other nucleophiles influence the reaction of this compound with potassium amide?
A: Yes, the presence of other nucleophiles, like thiophenoxide, can significantly alter the reaction pathway. Instead of the ring transformation observed with potassium amide alone, the reaction in the presence of thiophenoxide primarily yields 2-ethoxy-6-(phenylthio)pyridine. This suggests that the added nucleophile intercepts a potential reaction intermediate, preventing the ring transformation. [, ]
Q3: Are there any observed rearrangements during the reactions of this compound with strong bases?
A: Yes, an abnormal rearrangement has been observed during the reaction of this compound with potassium amide. This rearrangement leads to the formation of 4-amino-6-ethoxypyridine alongside the expected 2-amino-6-ethoxypyridine. The mechanism of this rearrangement is still under investigation. []
Q4: How does the reactivity of this compound compare to other halogenated pyridine derivatives?
A: The reactivity of this compound differs significantly from other halogenated pyridines. For instance, while 3-bromo- and 4-bromopyridine react with potassium amide to yield mixtures of 3-amino- and 4-aminopyridine through a 3,4-pyridyne intermediate, this compound does not show this behavior. The presence of the ethoxy group at the 6-position likely influences the reaction pathway and prevents the formation of a similar pyridyne intermediate. []
Q5: What is the significance of the observed ring transformation in the reaction of this compound?
A: The ring transformation observed in the reaction of this compound with potassium amide is significant for several reasons. Firstly, it highlights the unique reactivity of this compound compared to other halogenated pyridines. Secondly, it demonstrates the potential of using specific reaction conditions to drive unusual transformations in heterocyclic chemistry. Lastly, it opens up possibilities for synthesizing pyrimidine derivatives from readily available pyridine starting materials. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
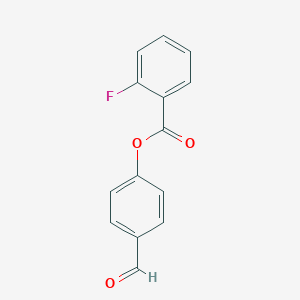


![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
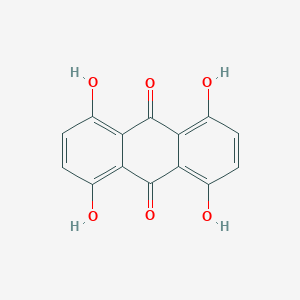
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
